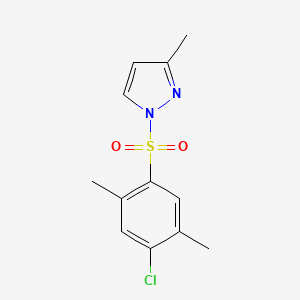
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE
Vue d'ensemble
Description
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a sulfonyl group attached to a pyrazole ring, which is further substituted with a 4-chloro-2,5-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted amines or thiols.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include sulfides or thiols.
Applications De Recherche Scientifique
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of their activity. The compound may also interfere with cellular signaling pathways, such as the WNT/β-catenin pathway, which is involved in cell proliferation and differentiation. This interference can result in the inhibition of cancer cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine
- (S)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N
Uniqueness
1-(4-CHLORO-2,5-DIMETHYLBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-7-12(9(2)6-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRJKQZMPSPZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


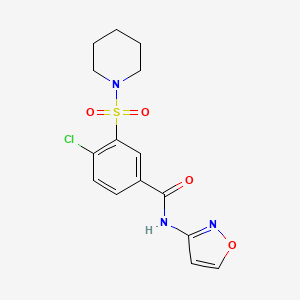
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4390078.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B4390085.png)
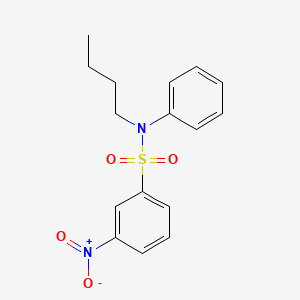
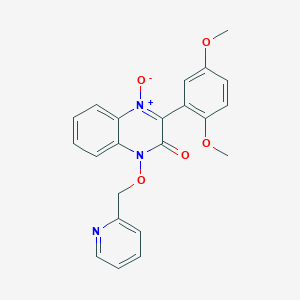
![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4390100.png)
![2-(4-chlorophenyl)-N-(2-{[2-(4-morpholinyl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B4390108.png)
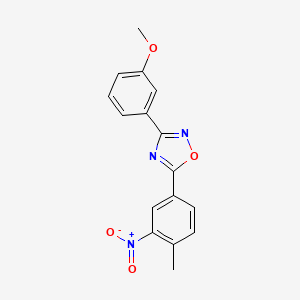
![METHYL 4-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4390126.png)
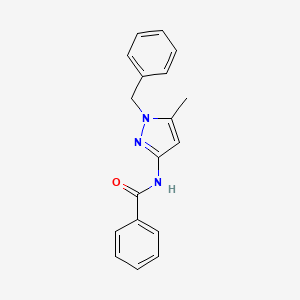

![2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE](/img/structure/B4390162.png)
![5-[(4-Bromo-2-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4390177.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B4390183.png)
